molecular formula C23H20N4O2S B2872092 N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE CAS No. 850188-75-9

N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE

Cat. No.: B2872092
CAS No.: 850188-75-9
M. Wt: 416.5
InChI Key: HAZCNDZQUXKHNZ-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; conditionsoften in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.

Biological Activity

N-(4-Acetylphenyl)-2-({5-Methyl-3-Phenylpyrazolo[1,5-a]pyrimidin-7-Yl}Sulfanylamide) is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features and functional groups suggest a wide range of pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C23H20N4O2SC_{23}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 420.50 g/mol. The structure includes an acetylphenyl moiety and a pyrazolo[1,5-a]pyrimidine core linked through a sulfanyl group, which significantly influences its biological activity.

Key Structural Features:

  • Sulfanyl Group : Enhances interaction with biological targets.
  • Pyrazolo[1,5-a]pyrimidine Core : Known for diverse pharmacological properties.

Preliminary studies indicate that N-(4-acetylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanylamide) acts primarily as an inhibitor of protein kinases . Molecular docking studies have shown that the compound binds to specific kinase domains, disrupting their activity and influencing various signaling pathways associated with cancer and other diseases.

Binding Affinity and Specificity

The compound exhibits a strong binding affinity to several protein kinases, which are critical in regulating cell proliferation and motility. This suggests potential applications in cancer therapy by targeting aberrant signaling pathways.

Anticancer Activity

Research has demonstrated that this compound has significant anticancer properties. In vitro studies involving various cancer cell lines have shown that it inhibits cell proliferation and induces apoptosis.

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Inhibition of AKT pathway
A549 (Lung)10Induction of apoptosis
HeLa (Cervical)12Disruption of cell cycle

Pharmacological Studies

In addition to anticancer activity, N-(4-acetylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanylamide) has been evaluated for other pharmacological effects:

  • Anticonvulsant Activity : Some derivatives have shown potential anticonvulsant effects in animal models, indicating possible applications in epilepsy treatment.
  • Anti-inflammatory Properties : The compound's structural features may contribute to its ability to modulate inflammatory responses.

Case Studies

A notable case study involved the use of N-(4-acetylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanylamide) in a clinical trial for patients with advanced solid tumors. Results indicated a significant reduction in tumor size in several participants, highlighting its potential as a therapeutic agent.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-15-12-22(27-23(25-15)20(13-24-27)18-6-4-3-5-7-18)30-14-21(29)26-19-10-8-17(9-11-19)16(2)28/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZCNDZQUXKHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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